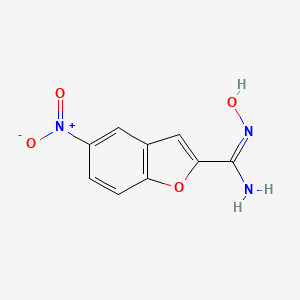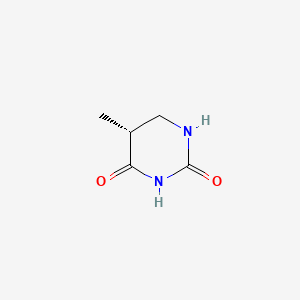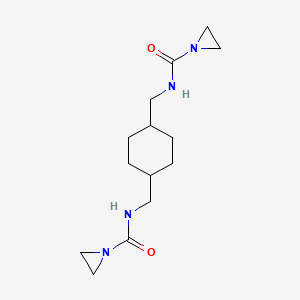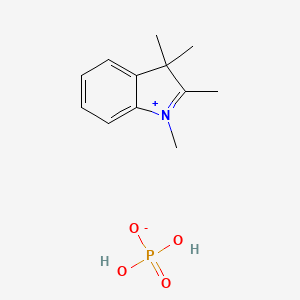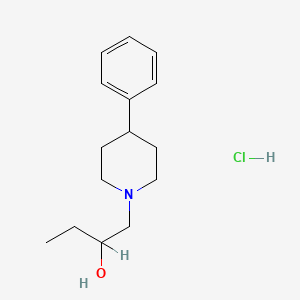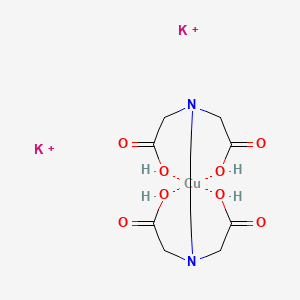
Dipotassium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')cuprate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)cuprate(2-): is a complex compound that features a central copper ion coordinated by an ethylenebis(carboxymethyl)glycinato ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)cuprate(2-) typically involves the reaction of copper salts with ethylenebis(carboxymethyl)glycine in the presence of potassium ions. The reaction is carried out under controlled conditions to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)cuprate(2-) can undergo various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can also undergo reduction reactions, where the copper ion is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the coordinated ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., ammonia, phosphines). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of higher oxidation state copper complexes, while reduction may yield lower oxidation state complexes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)cuprate(2-) is used as a catalyst in various organic reactions, including oxidation and reduction processes. Its unique coordination environment makes it an effective catalyst for these reactions.
Biology
In biological research, this compound is studied for its potential role in enzyme mimetics and as a model compound for copper-containing enzymes. Its ability to mimic the active sites of certain enzymes makes it valuable for understanding enzyme mechanisms.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of certain diseases where copper plays a crucial role.
Industry
In industrial applications, Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)cuprate(2-) is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mecanismo De Acción
The mechanism of action of Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)cuprate(2-) involves its interaction with molecular targets and pathways. The copper ion in the compound can participate in redox reactions, which are crucial for its catalytic activity. The ethylenebis(carboxymethyl)glycinato ligand provides stability to the complex and facilitates its interaction with substrates.
Comparación Con Compuestos Similares
Similar Compounds
- Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)palladate(2-)
- Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)nickelate(2-)
Uniqueness
Compared to similar compounds, Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)cuprate(2-) is unique due to the presence of the copper ion, which imparts distinct redox properties and catalytic activity. The specific coordination environment around the copper ion also contributes to its unique reactivity and stability.
Propiedades
Número CAS |
74181-84-3 |
|---|---|
Fórmula molecular |
C10H16CuK2N2O8+2 |
Peso molecular |
433.99 g/mol |
Nombre IUPAC |
dipotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;copper |
InChI |
InChI=1S/C10H16N2O8.Cu.2K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;;2*+1 |
Clave InChI |
WRNZTMJTYZATKJ-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[K+].[K+].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


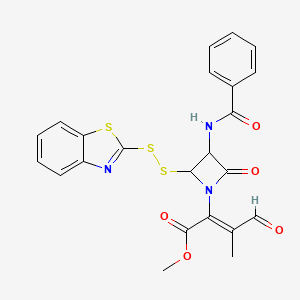



![Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B12709841.png)
![9-propyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12709849.png)

